molecular formula C30H24N2O4 B2558999 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887892-75-3

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2558999
CAS No.: 887892-75-3
M. Wt: 476.532
InChI Key: JXROGBXKFLYACU-UHFFFAOYSA-N
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Description

Benzofurans are colorless solid compounds derived from coal tar . They have been shown to have many properties relevant to the field of pharmacology, such as significant antibacterial, antifungal, antidepressant, and anti-arrhythmic properties . In some studies, they have also shown anti-inflammatory activity .


Synthesis Analysis

Benzofurans can be synthesized using a highly effective and straightforward method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes by the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .


Molecular Structure Analysis

The molecular structure of benzofurans is complex and can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

Benzofurans can undergo a variety of chemical reactions. For instance, they can slowly polymerize on standing and may be sensitive to prolonged exposure to air . They can also be polymerized by H2SO4 .


Physical and Chemical Properties Analysis

Benzofurans are clear oily yellow liquids with an aromatic odor . They are highly flammable and may be sensitive to prolonged exposure to air . They are very slightly water-soluble .

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Agents

Benzofuran and its derivatives, including compounds with structural features similar to the one mentioned, have been recognized for their wide array of biological and pharmacological applications. Research suggests that benzofuran scaffolds are found in both natural products and synthetic compounds, demonstrating significant antimicrobial activity against various microbes. This has positioned benzofuran derivatives as promising candidates for the development of new antimicrobial agents, with efforts directed towards understanding their mechanism of action and improving their efficacy and bioavailability for clinical use (Hiremathad et al., 2015).

Acetaminophen Degradation and Environmental Impact

The study on the degradation of acetaminophen, a common analgesic, by advanced oxidation processes (AOPs) provides insight into the environmental and toxicological implications of pharmaceutical compounds in water sources. This research is relevant for understanding the environmental fate of similar acetamido compounds. It highlights the significance of identifying degradation pathways, by-products, and their biotoxicity to mitigate environmental risks. This knowledge is crucial for developing more sustainable pharmaceutical disposal and water treatment methods (Qutob et al., 2022).

Application in Supramolecular Chemistry

The role of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry underscores the importance of exploring the self-assembly properties of complex molecules for applications ranging from nanotechnology to biomedical fields. Such research emphasizes the value of understanding the chemical and physical properties of compounds like "3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide" for potential applications in creating novel materials and therapeutic agents (Cantekin et al., 2012).

Environmental Health and Neurotoxicity

Investigations into the neurotoxic effects of environmental agents, including brominated flame retardants and their hydroxylated metabolites, offer critical insights into the potential neurodevelopmental impacts of exposure to synthetic compounds. Understanding the mechanisms of neurotoxicity, including apoptosis and disruption of neurotransmitter systems, is essential for assessing the safety of chemical exposures and designing compounds with minimal adverse effects on human health (Dingemans et al., 2011).

Safety and Hazards

Benzofurans are combustible and when heated to decomposition, they emit acrid and irritating smoke and fumes . They should be stored in a tightly closed container under an inert atmosphere, and at refrigerated temperatures . They should be kept away from sources of ignition .

Future Directions

Benzofurans have attracted more and more attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have a wide range of biological activities and potential applications, so they are expected to have a promising future in the field of drug discovery .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O4/c1-35-26-14-8-6-12-24(26)31-30(34)29-28(23-11-5-7-13-25(23)36-29)32-27(33)19-20-15-17-22(18-16-20)21-9-3-2-4-10-21/h2-18H,19H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXROGBXKFLYACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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